molecular formula C13H10Br2N2 B3849510 N,N'-bis-(3-Bromophenyl)formamidine

N,N'-bis-(3-Bromophenyl)formamidine

Cat. No.: B3849510
M. Wt: 354.04 g/mol
InChI Key: ODTDHHSGYOOYKK-UHFFFAOYSA-N
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Description

N,N’-bis-(3-Bromophenyl)formamidine is an organic compound with the molecular formula C13H10Br2N2 and a molecular weight of 354.040 g/mol . This compound is characterized by the presence of two bromophenyl groups attached to a formamidine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N’-bis-(3-Bromophenyl)formamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of a catalyst. One efficient method employs sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. The general procedure involves mixing the aromatic amines with ethyl orthoformate and the catalyst, followed by heating the mixture to promote the reaction.

Chemical Reactions Analysis

N,N’-bis-(3-Bromophenyl)formamidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-bis-(3-Bromophenyl)formamidine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N,N’-bis-(3-Bromophenyl)formamidine involves its interaction with molecular targets through its bromophenyl and formamidine groups. These interactions can lead to the formation of stable complexes with metals, which can then participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

N,N’-bis-(3-Bromophenyl)formamidine can be compared with other similar compounds such as:

Properties

IUPAC Name

N,N'-bis(3-bromophenyl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTDHHSGYOOYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC=NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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